molecular formula C9H8F3I B13144200 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene

Cat. No.: B13144200
M. Wt: 300.06 g/mol
InChI Key: JAMMGMLRMGHXNY-UHFFFAOYSA-N
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Description

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C9H8F3I It is characterized by the presence of iodine, trifluoromethyl, and dimethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene typically involves the introduction of iodine and trifluoromethyl groups onto a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions are typically tailored to the specific transformation desired .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzenes .

Scientific Research Applications

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic aromatic substitution and other reactions facilitated by the iodine and trifluoromethyl groups .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 2-Iodo-1,3,5-tris(trifluoromethyl)benzene
  • 1-Iodo-3-(trifluoromethyl)benzene

Uniqueness

2-Iodo-1,3-dimethyl-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can impart distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H8F3I

Molecular Weight

300.06 g/mol

IUPAC Name

2-iodo-1,3-dimethyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3I/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,1-2H3

InChI Key

JAMMGMLRMGHXNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1I)C)C(F)(F)F

Origin of Product

United States

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